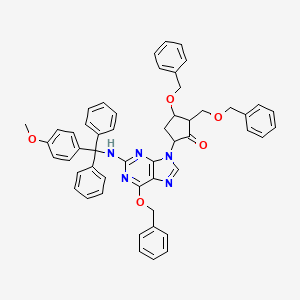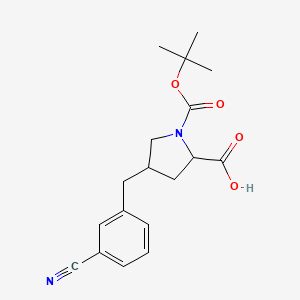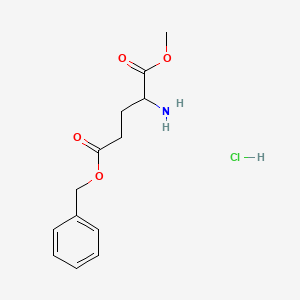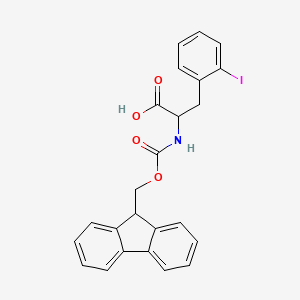
alpha-Methylferrocenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methylferrocenemethanol: is an organometallic compound with the molecular formula C12H14FeO . It is a derivative of ferrocene, where a methyl group and a hydroxyl group are attached to the cyclopentadienyl rings. This compound is known for its unique redox properties and has been studied for various applications in chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogen Reduction: Methyl ferrocene is reacted with hydrogen to produce methyl ferrocene.
Methylation Reaction: Methyl ferrocene is then reacted with magnesium iodide to generate alpha-Methylferrocenemethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the aforementioned synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha-Methylferrocenemethanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles.
Major Products:
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces substituted ferrocene derivatives.
Applications De Recherche Scientifique
Alpha-Methylferrocenemethanol has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in titanium-catalyzed intermolecular hydroamination of terminal alkynes.
Biology: Studied for its potential in single-electron transfer living radical polymerization reactions.
Medicine: Investigated for the preparation of ferrocene-modified thiopyrimidines as anticancer agents.
Mécanisme D'action
The mechanism by which alpha-Methylferrocenemethanol exerts its effects involves its redox properties. The compound can undergo oxidation and reduction reactions, which are crucial for its role as a catalyst and in polymerization processes. The molecular targets and pathways involved include interactions with metal catalysts and radical intermediates .
Comparaison Avec Des Composés Similaires
- Ferrocenemethanol
- Acetylferrocene
- Dimethylaminomethylferrocene
- Ferrocenecarboxaldehyde
- Aminoferrocene
- 1,1′-Ferrocenedimethanol
- 1,1′-Ferrocenedicarboxaldehyde
- Vinylferrocene
Comparison: Alpha-Methylferrocenemethanol is unique due to the presence of both a methyl and a hydroxyl group, which imparts distinct redox properties and reactivity compared to its analogs. For instance, ferrocenemethanol lacks the methyl group, which affects its redox potential and reactivity in catalytic processes .
Propriétés
Formule moléculaire |
C12H14FeO-6 |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
1-cyclopenta-2,4-dien-1-ylethanol;cyclopentane;iron |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q-1;-5; |
Clé InChI |
AZSQAYCJEUHYRK-UHFFFAOYSA-N |
SMILES canonique |
CC([C-]1C=CC=C1)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Description physique |
Light brown powder; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)


![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
![1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B13399009.png)


![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399029.png)

![1-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399032.png)
![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)

